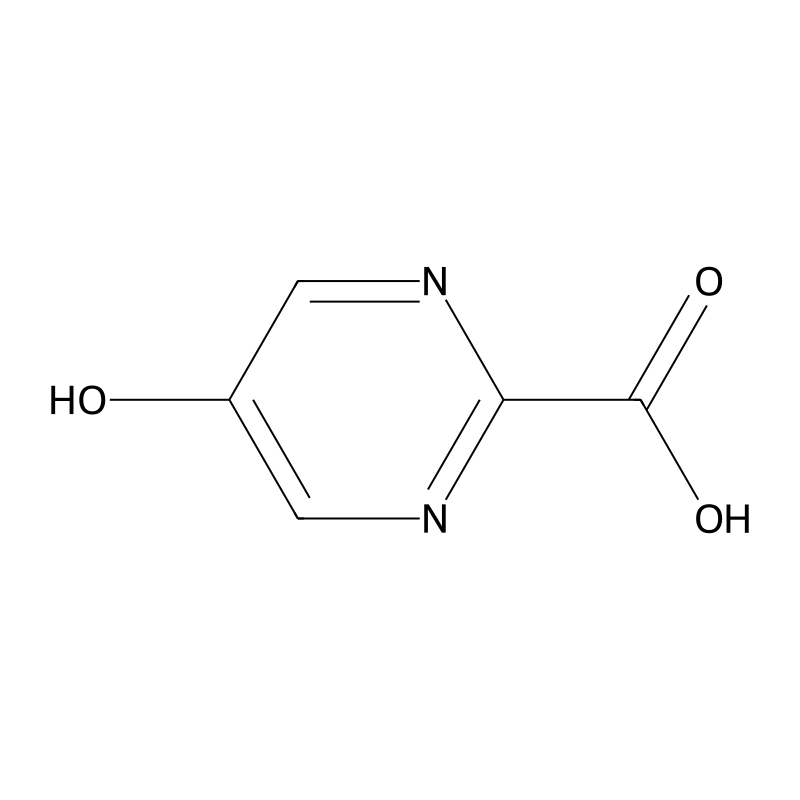5-Hydroxypyrimidine-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Pharmacology
Organic Synthesis
- A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
- In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
- 5-Hydroxypyridine-2-carboxylic acid can be produced from alginate, a polysaccharide found in the cell walls of brown algae .
- 5-Hydroxypyridine-2-carboxylic acid is used as an important raw material and intermediate in the chemical industry .
- It is used in the agrochemical, pharmaceutical and dyestuff field .
Synthesis of 2-substituted pyrimidine-5-carboxylic esters
Production from Alginate
Raw Material in Chemical Industry
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
- A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
- In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
- The Dimroth rearrangement in the synthesis of condensed pyrimidines is key structural fragments of antiviral agents .
- The main attention is given to publications over the past 10 years .
- A novel simple, efficient and solvent-free method for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters has been developed .
- This is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .
Synthesis of 2-substituted pyrimidine-5-carboxylic esters
Production of Antiviral Compounds
Synthesis of Derivatives
5-Hydroxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pyrimidine ring. This compound is often utilized as a synthetic intermediate in various
- Decarboxylation: Removal of the carboxyl group under heat or catalytic conditions.
- Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing derivatives.
- Nucleophilic addition: The hydroxyl group can act as a nucleophile in further synthetic transformations .
This compound exhibits various biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Pharmacological Potential: Research indicates that derivatives of 5-hydroxypyrimidine-2-carboxylic acid may exhibit anti-inflammatory and analgesic effects .
Several methods exist for synthesizing 5-hydroxypyrimidine-2-carboxylic acid, including:
- Multi-step Reaction from 2-Bromo-5-nitropyridine:
- Direct Hydroxylation of Pyrimidine Derivatives:
- Utilizes hydroxylating agents to introduce the hydroxyl group at the 5-position of the pyrimidine ring.
- Carboxylation Reactions:
5-Hydroxypyrimidine-2-carboxylic acid serves various purposes in different fields:
- Pharmaceutical Industry: Acts as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
- Agricultural Chemicals: Utilized in developing pesticides and herbicides due to its biological activity.
- Chemical Research: Employed in studies related to pyrimidine derivatives and their potential applications in medicinal chemistry .
Research on the interactions of 5-hydroxypyrimidine-2-carboxylic acid with other compounds has revealed:
- Synergistic Effects: When combined with certain antibiotics, it may enhance antimicrobial efficacy.
- Binding Studies: Investigations into its binding affinity with biological targets indicate potential pathways for drug development.
These studies highlight its relevance in pharmacology and biochemistry .
Several compounds share structural similarities with 5-hydroxypyrimidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxypyrimidine-5-carboxylic Acid | C5H4N2O3 | Lacks the hydroxyl group at position 5 |
| 6-Hydroxypyridine-3-carboxylic Acid | C6H6N2O3 | Hydroxyl group at position 6; different biological activity |
| Methyl 5-hydroxypyridine-2-carboxylate | C7H7NO3 | Ester derivative; used for different applications |
Uniqueness
The unique combination of functional groups in 5-hydroxypyrimidine-2-carboxylic acid provides distinct chemical reactivity and biological properties compared to its analogs. Its specific position of substitution on the pyrimidine ring allows for tailored interactions in biological systems, making it a valuable compound in medicinal chemistry .








